molecular formula C18H26ClN3O2 B2861560 N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride CAS No. 2418715-29-2

N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride

Cat. No. B2861560
M. Wt: 351.88
InChI Key: RVRKUVNYMOYTJK-UHFFFAOYSA-N
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Description

“N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of such compounds often involves the ring expansion of either five or six-membered compounds using various methods . For instance, the synthesis of alkaloids with a similar structure has been achieved by expansion reactions of the six-membered ring by the action of the amino acid L-proline . Another method involves the tandem C/N-Difunctionalization of Nitroarenes, which includes a reductive amination and annulation by a ring expansion/contraction sequence .


Chemical Reactions Analysis

The key stages of the chemical reactions involved in the synthesis of such compounds often include spontaneous [1,7]-electrocyclization of 2-aza-1,3,5-triene anions generated in situ .

Scientific Research Applications

Chemical Synthesis and Molecular Rearrangements

  • Synthesis techniques for derivatives of benzazepine, including methods like Beckmann or Schmidt rearrangement, have been explored, contributing to the understanding of complex molecular transformations (Vogel, Troxler, & Lindenmann, 1969).

Catalysis and Hydroarylation

  • Gold(III) catalysis has been utilized to achieve the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides, leading to the synthesis of various pyrrolo-fused pyridinones and pyrrolo-azepines (Borsini et al., 2011).

Biotransformations in Organic Synthesis

  • Biotransformations using microbial whole cell catalysts have been applied for the synthesis of pyrrolidine-derived compounds, demonstrating potential in creating druglike pyrroline-fused diazepin compounds (Chen et al., 2012).

Synthesis of Aromatic and Heterocyclic Compounds

  • Research has been conducted on the synthesis of arylaliphatic carboxamides, contributing to the development of new compounds with potential pharmacological applications (Hoang et al., 2018).

Novel Synthesis Methods

  • Novel synthesis methods for amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides have been developed, highlighting the efficiency and potential of these methods in organic synthesis (Mohammadi et al., 2017).

Pharmacological Potential

  • Various derivatives of pyrrolo[2,3-c]azepine have been synthesized and studied for their potential use in pharmacological applications, such as antidepressant and nootropic agents (Thomas et al., 2016).

Future Directions

Future research could focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the potential therapeutic applications of “N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride”. Additionally, more rigorous methods for determining the absolute configurations of similar alkaloids could be developed .

properties

IUPAC Name

N-(2-amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.ClH/c19-15(14-7-2-1-3-8-14)13-20-17(23)18-10-5-4-9-16(22)21(18)12-6-11-18;/h1-3,7-8,15H,4-6,9-13,19H2,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRKUVNYMOYTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCN2C(=O)C1)C(=O)NCC(C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride

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